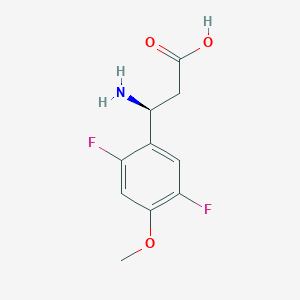

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid

Description

Properties

Molecular Formula |

C10H11F2NO3 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11F2NO3/c1-16-9-3-6(11)5(2-7(9)12)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

FBOHISAANQQURI-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=C(C(=C1)F)[C@H](CC(=O)O)N)F |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(CC(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts or Auxiliaries

One common approach is the asymmetric addition of glycine derivatives or equivalents to substituted aromatic imines or aldehydes bearing the 2,5-difluoro-4-methoxyphenyl group. This is often catalyzed by chiral metal complexes (e.g., copper salts with chiral ligands) or organocatalysts.

- Copper-catalyzed Mannich-type reactions : The addition of glycine derivatives to aromatic imines under copper catalysis with chiral ligands yields β-amino acid derivatives with high diastereo- and enantioselectivity. The presence of molecular sieves enhances enantioselectivity by controlling moisture and reaction environment.

- Chiral auxiliary methods : Using sulfonyl or Boc-protected glycine derivatives, the reaction with aromatic aldehydes or imines leads to stereoselective formation of the amino acid backbone, followed by deprotection and functional group transformations to yield the target compound.

Direct Amination of Arylpropionic Acid Derivatives

Another method involves the preparation of 3-arylpropionic acid derivatives followed by stereoselective amination at the 3-position.

- Starting from 2,5-difluoro-4-methoxybenzaldehyde or related aryl precursors, the side chain is constructed via nucleophilic addition or condensation reactions.

- Subsequent stereoselective amination is achieved using chiral amine sources or catalytic asymmetric amination protocols.

- Protection of the amino group as Boc or other carbamate derivatives is common during intermediate steps to prevent side reactions.

Esterification and Hydrolysis Steps

- The amino acid is often initially synthesized as a methyl or ethyl ester to facilitate purification and handling.

- Esterification is performed under basic or acidic catalysis.

- Final hydrolysis under controlled conditions regenerates the free acid with retention of stereochemistry.

Representative Preparation Process (Patent-Based)

A patent describing the preparation of 3S-3-amino-3-arylpropionic acid derivatives, which includes compounds similar to (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid, outlines the following key steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of aryl-substituted propionic acid precursor | Starting from 2,5-difluoro-4-methoxybenzaldehyde or equivalent |

| 2 | Formation of imine intermediate | Reaction with suitable amine under mild conditions |

| 3 | Asymmetric addition of glycine derivative or equivalent | Catalyzed by chiral metal complexes or organocatalysts |

| 4 | Protection of amino group (e.g., Boc protection) | To prevent side reactions in further steps |

| 5 | Esterification of carboxylic acid | Using methanol or ethanol under acidic/basic catalysis |

| 6 | Deprotection and hydrolysis | To yield the free amino acid with (3S) stereochemistry |

This process achieves high enantiomeric excess and purity suitable for pharmaceutical applications.

Analytical and Characterization Data Supporting Preparation

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR are used to confirm the structure and purity, especially to verify the difluoro substitution pattern and methoxy group on the aromatic ring.

- Chiral HPLC : Employed to determine enantiomeric excess and diastereomeric ratios, confirming stereoselectivity of the synthesis.

- Mass Spectrometry : Confirms molecular weight and molecular formula consistency with C10H11F2NO3 and molecular weight 231.20 g/mol.

- Optical Rotation : Measurement to verify the (3S) configuration.

Comparative Table of Key Preparation Methods

Summary of Research Findings

- The stereoselective synthesis of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is well-established using asymmetric catalytic methods, particularly copper-catalyzed Mannich reactions with chiral ligands, providing high yields and enantiomeric purity.

- Protection strategies for amino and carboxyl groups are essential to manage reactivity and achieve high purity.

- Analytical techniques such as NMR, chiral HPLC, and MS are critical for confirming the structure and stereochemistry of the product.

- The presence of fluorine atoms and the methoxy substituent on the aromatic ring requires careful handling during synthesis to avoid side reactions and maintain functional group integrity.

This comprehensive approach to the preparation of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is supported by patents, peer-reviewed research, and commercial synthetic protocols, ensuring its applicability in advanced pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines or alcohols.

Scientific Research Applications

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

- Stereochemistry : The (3S) configuration may influence biological activity, as chirality often affects receptor binding or metabolic pathways.

Comparison with Structurally Similar Compounds

3-(2-Methoxyphenyl)propanoic Acid

CAS : 6342-77-4 | Molecular Weight : 180.20 g/mol

| Parameter | (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic Acid | 3-(2-Methoxyphenyl)propanoic Acid |

|---|---|---|

| Substituents | 2,5-Difluoro-4-methoxy, amino group (3S) | 2-Methoxy |

| Chirality | Yes (S-configuration) | No |

| Molecular Weight | 231.20 | 180.20 |

| Applications | Research chemical, potential drug precursor | Intermediate, fine chemical |

Key Differences :

- The lower molecular weight of 180.20 g/mol may correlate with simpler synthetic routes or reduced steric hindrance in reactions.

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

Source : Catalog of Rare Chemicals (2017)

| Parameter | (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic Acid | (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid |

|---|---|---|

| Substituents | Aromatic fluorine, methoxy, amino (3S) | 3,3-Dimethyl-dihydroisoquinolinyl |

| Chirality | Yes (S-configuration) | Yes (S-configuration) |

| Applications | Research chemical | Pharmaceutical research (implied by structural complexity) |

Key Differences :

- Both share chiral amino acid backbones, but their substituent profiles direct them toward divergent therapeutic hypotheses.

Paclitaxel 10,13-Bisside Chain Derivative

Source : Pharmacopeial Forum (2006)

| Parameter | (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic Acid | Paclitaxel 10,13-Bisside Chain Derivative |

|---|---|---|

| Core Structure | Propanoic acid | Taxane diterpenoid with propanoic acid ester |

| Substituents | Fluorine, methoxy, amino | Hydroxy, phenylcarbonylamino |

| Applications | Research chemical | Anticagent (taxane derivative) |

Key Differences :

- The paclitaxel derivative’s complex esterification and hydroxyl groups are critical for microtubule stabilization, a mechanism absent in the simpler amino acid structure.

- The target compound’s fluorine atoms may enhance metabolic stability compared to the taxane’s hydroxyl groups, which are prone to glucuronidation .

Biological Activity

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid, with the CAS number 1335762-06-5, is a non-canonical amino acid that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a difluoromethoxyphenyl group, which may influence its interaction with biological targets.

- Molecular Formula : C₁₀H₁₁F₂NO₃

- Molecular Weight : 231.20 g/mol

- Structure : The compound features a propanoic acid backbone with an amino group and a substituted aromatic ring.

The biological activity of (3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid primarily involves its role as a potential Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is an important enzyme in glucose metabolism and is a target for diabetes treatment. The presence of fluorine atoms in the phenyl ring enhances the compound's binding affinity and selectivity for the DPP-IV enzyme, making it a candidate for further development as an antidiabetic agent .

In Vitro Studies

Research indicates that compounds similar to (3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid exhibit significant inhibition of DPP-IV activity. For instance:

- Inhibition Potency : Studies have shown that fluorinated phenyl derivatives can achieve IC50 values in the low nanomolar range (e.g., 3.07 nM), indicating strong inhibitory effects on DPP-IV .

- Selectivity : The modification of the phenyl group with difluoro and methoxy substitutions has been linked to improved selectivity and reduced off-target effects compared to non-fluorinated analogs .

In Vivo Studies

While specific in vivo data on this compound is limited, related studies suggest that DPP-IV inhibitors can lead to improved glycemic control in diabetic models. For instance, compounds that share structural similarities with (3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid have demonstrated:

- Reduction in Blood Glucose Levels : In animal models, these compounds have been shown to lower fasting blood glucose levels significantly.

- Weight Management : Some studies indicate potential benefits in weight management alongside glycemic control, which is crucial for type 2 diabetes management.

Structure-Activity Relationship (SAR)

The structure-activity relationship of (3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has been explored extensively:

- Fluorine Substitution : The introduction of fluorine atoms at specific positions on the aromatic ring enhances lipophilicity and increases binding affinity for DPP-IV.

- Amino Group Positioning : The stereochemistry at the amino group plays a critical role in maintaining the active conformation necessary for effective enzyme interaction .

Case Studies

-

Case Study on DPP-IV Inhibition :

- A study conducted by Kim et al. demonstrated that novel DPP-IV inhibitors with similar scaffolds exhibited enhanced potency and selectivity due to strategic fluorination and methoxylation. This supports the hypothesis that (3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid could be developed as a therapeutic agent for diabetes management .

-

Pharmacokinetics and Dynamics :

- Preliminary pharmacokinetic studies suggest favorable absorption characteristics for compounds with similar structures, indicating potential for oral bioavailability and therapeutic effectiveness in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.